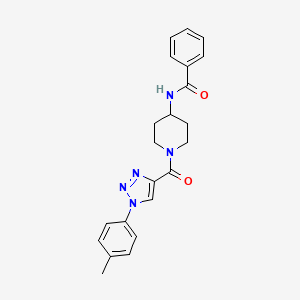

N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Description

N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound that features a triazole ring, a piperidine ring, and a benzamide group

Properties

IUPAC Name |

N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-16-7-9-19(10-8-16)27-15-20(24-25-27)22(29)26-13-11-18(12-14-26)23-21(28)17-5-3-2-4-6-17/h2-10,15,18H,11-14H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZGDXYIQCRZLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring. The p-tolyl group is introduced via a substitution reaction.

The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors. The final step involves the coupling of the triazole and piperidine intermediates with benzoyl chloride to form the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process would be a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole and piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Industrial Production Considerations

For industrial applications, optimizing reaction conditions to maximize yield and purity is crucial. This may involve using specific catalysts, controlled temperatures, and solvents tailored for each reaction step.

N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has shown potential in various biological studies:

- Antimicrobial Properties : The triazole ring is particularly noted for its antifungal capabilities. Preliminary studies suggest that derivatives exhibit significant activity against pathogens such as bacteria and fungi.

| Compound | Activity Type | Pathogen | IC50 (μM) |

|---|---|---|---|

| Compound A | Antifungal | Candida albicans | 5.0 |

| Compound B | Antibacterial | Staphylococcus aureus | 4.5 |

| This compound | Potentially Antimicrobial | TBD | TBD |

- Anticancer Research : Investigations into its mechanisms suggest that it may inhibit specific enzymes or cellular pathways involved in cancer progression.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against a range of pathogens. The results indicated that modifications to the triazole ring could enhance efficacy against specific fungal strains.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the inhibition of key signaling pathways. Further research is ongoing to elucidate the precise molecular interactions involved.

Mechanism of Action

The mechanism of action of N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The benzamide group can further modulate the compound’s biological activity by interacting with additional molecular targets.

Comparison with Similar Compounds

Similar Compounds

- N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide

- N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propionamide

Uniqueness

N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, piperidine ring, and benzamide group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Biological Activity

N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, mechanism of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Triazole Ring : Known for its antifungal properties.

- Piperidine Ring : Enhances binding to biological targets.

- Benzamide Group : Modulates biological activity through interactions with various molecular targets.

Its molecular formula is with a molecular weight of approximately 395.507 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole moiety can inhibit enzyme activity, while the piperidine component may enhance binding affinity. The benzamide group further contributes to the modulation of the compound’s effects on cellular pathways.

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. The triazole ring is particularly noted for its antifungal capabilities. Research indicates that compounds with similar structures have shown significant activity against various pathogens, including bacteria and fungi.

| Compound | Activity Type | Pathogen | IC50 (μM) |

|---|---|---|---|

| Compound A | Antifungal | Candida albicans | 5.0 |

| Compound B | Antibacterial | Staphylococcus aureus | 4.5 |

| This compound | Potentially Antimicrobial | TBD | TBD |

Anticancer Activity

In vitro studies have shown that this compound may inhibit cancer cell proliferation. The compound's mechanism involves interference with cell cycle progression and induction of apoptosis in cancer cells.

Case Study Example:

A study evaluated the anticancer effects of similar triazole-containing compounds on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 μM, suggesting that structural modifications could enhance potency against specific cancer types .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

- Attachment of the Piperidine Ring : Introduced via nucleophilic substitution reactions.

- Incorporation of the Benzamide Moiety : Often involves coupling reactions such as Suzuki or Stille coupling.

This multi-step synthesis requires careful optimization to yield high purity and yield.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds in the benzamide class. Studies have shown that modifications to the triazole or piperidine components can significantly enhance biological activity.

Notable Findings:

Q & A

Q. What are the common synthetic routes for preparing N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation .

- Amide Coupling : Piperidine and benzamide moieties are linked via carbodiimide-mediated coupling (e.g., EDC/HOBt) in solvents like DMF or DCM .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol/water) .

- Intermediate Characterization :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of triazole formation and amide bond integrity .

- HPLC-MS : Purity assessment (>95%) and molecular ion verification .

Q. How can researchers ensure compound stability during storage and handling?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis or photodegradation .

- Handling : Use inert atmosphere (N₂/Ar) for moisture-sensitive steps. Monitor stability via periodic HPLC analysis under accelerated conditions (40°C/75% RH) .

Q. What analytical techniques are critical for structural elucidation?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ for C₂₃H₂₃N₅O₂) .

- X-ray Crystallography : Resolve piperidine conformation and triazole-phenyl spatial arrangement .

- FT-IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .

Advanced Research Questions

Q. How can reaction kinetics inform optimization of triazole ring formation?

- Methodological Answer :

- Kinetic Studies : Monitor CuAAC progress via in-situ IR or UV-Vis to track azide consumption. Adjust catalyst loading (CuSO₄/sodium ascorbate) and temperature (50–80°C) to reduce side products .

- Design of Experiments (DoE) : Use factorial designs to optimize solvent polarity (e.g., t-BuOH/H₂O mixtures) and reaction time .

Q. What strategies resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Assay Validation : Cross-validate enzyme inhibition (e.g., carbonic anhydrase) using orthogonal methods (fluorescence polarization vs. calorimetry) .

- Impurity Profiling : Trace bioactive impurities via LC-MS/MS; synthetic byproducts (e.g., unreacted piperidine intermediates) may confound results .

Q. How can computational methods predict metabolic pathways and toxicity?

- Methodological Answer :

- In Silico Tools :

- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism and blood-brain barrier permeability .

- Molecular Docking : Simulate binding to hepatic enzymes (e.g., CYP3A4) to identify potential toxicophores like the triazole ring .

- Metabolite Identification : Incubate with liver microsomes and analyze via LC-HRMS for phase I/II metabolites .

Q. What experimental designs are suitable for probing piperidine conformational flexibility?

- Methodological Answer :

- Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., –50°C to 50°C) to study chair-chair interconversion .

- Molecular Dynamics (MD) : Simulate piperidine ring puckering in explicit solvent (e.g., water/DMSO) using AMBER or GROMACS .

Q. How to address discrepancies in solubility measurements across labs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.